molecular formula C21H17Br2N3O3 B15017185 N-({N'-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B15017185
M. Wt: 519.2 g/mol
InChI Key: PKWOGCSHGYCVDS-BRJLIKDPSA-N
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Description

N-({N’-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between 4,5-dibromofuran-2-carbaldehyde and hydrazinecarbonylmethyl-2,2-diphenylacetamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-({N’-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of the dibromofuran moiety, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C21H17Br2N3O3

Molecular Weight

519.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C21H17Br2N3O3/c22-17-11-16(29-20(17)23)12-25-26-18(27)13-24-21(28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,19H,13H2,(H,24,28)(H,26,27)/b25-12+

InChI Key

PKWOGCSHGYCVDS-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=C(O3)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=C(O3)Br)Br

Origin of Product

United States

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